ADWX-1 is derived from modifications of naturally occurring toxins, specifically designed to enhance its selectivity and efficacy against the Kv1.3 channel. The peptide's sequence includes several critical amino acids that contribute to its binding affinity and inhibitory action.
ADWX-1 is classified as a potassium channel blocker, specifically targeting the Kv1.3 ion channel. It falls under the category of peptide therapeutics, which are increasingly being explored for their potential in modulating ion channels involved in disease processes.
The synthesis of ADWX-1 involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The process typically includes:
The molecular formula of ADWX-1 is , with a molecular weight of approximately 4071.90 Da. The peptide contains several disulfide bonds that stabilize its structure, which are crucial for its biological activity .
ADWX-1 consists of 37 amino acids with a specific arrangement that facilitates its interaction with the Kv1.3 channel. The presence of disulfide bonds between cysteine residues contributes to its three-dimensional conformation, which is essential for binding.
The structural analysis reveals that ADWX-1 adopts a specific conformation that allows it to fit into the binding site of Kv1.3 effectively. This conformation is critical for its selectivity and potency as an inhibitor .
ADWX-1 primarily functions by binding to the Kv1.3 channel, blocking ion flow through the channel, and thereby inhibiting T cell activation. This mechanism involves:
The binding affinity and inhibitory concentration (IC50) values have been determined through electrophysiological assays, demonstrating potent inhibition at nanomolar concentrations .
The mechanism by which ADWX-1 exerts its effects involves several steps:
Studies have shown that ADWX-1 effectively reduces T cell proliferation and cytokine production in vitro, supporting its potential therapeutic application in autoimmune diseases .
ADWX-1 appears as a white lyophilized solid and is soluble in water and saline buffers. Its stability under physiological conditions enhances its suitability for therapeutic applications.
The chemical properties include:
These properties are critical for ensuring effective delivery and action within biological systems .
ADWX-1 has significant potential in scientific research and therapeutic applications:
The ongoing exploration of Kv1.3 inhibitors like ADWX-1 highlights their importance in developing targeted therapies for complex diseases involving immune dysregulation .
The voltage-gated potassium channel Kv1.3 plays a critical role in modulating immune cell activation, particularly in effector memory T (TEM) cells. Upon antigen recognition, Kv1.3 stabilizes the membrane potential to facilitate sustained calcium (Ca2+) influx through CRAC (Calcium Release-Activated Calcium) channels. This Ca2+ signaling is essential for nuclear factor of activated T cells (NFAT) translocation and subsequent transcriptional activation of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) [2] [7]. In autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and type 1 diabetes, TEM cells exhibit marked upregulation of Kv1.3 channels, making them hyperresponsive to autoantigens [6] [9]. Selective blockade of Kv1.3 thus disrupts aberrant TEM activation while theoretically sparing naïve and central memory T cells, which rely more heavily on the KCa3.1 potassium channel [9]. This mechanistic specificity positions Kv1.3 as a compelling target for autoimmune therapeutics, with potential advantages over broad-spectrum immunosuppressants.
The exploration of Kv1.3 inhibitors began with naturally occurring venom peptides. Scorpion toxins (e.g., charybdotoxin, agitoxin-2) demonstrated potent Kv1.3 blockade but lacked selectivity, inhibiting related channels like Kv1.1 and KCa3.1 [4] [6]. A breakthrough came with the discovery of Stichodactyla helianthus toxin (ShK) from sea anemones, which exhibited sub-nanomolar affinity for Kv1.3 (Kd ~11 pM) [6]. Structural optimization of ShK yielded ShK-186 (dalazatide), featuring a L-phosphotyrosine appendage and C-terminal amidation, enhancing Kv1.3 selectivity 100-fold over Kv1.1 and advancing to Phase 1 trials for autoimmune diseases [6]. Parallel efforts focused on scorpion-derived peptides, notably BmKTx from Buthus martensii. Through rational design, ADWX-1 emerged as a synthetic analog of BmKTx, engineered for unparalleled Kv1.3 specificity and potency [8]. Its optimization involved residue substitutions in the functional dyad (Lys-Tyr) and turret-binding domains to minimize off-target effects [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0